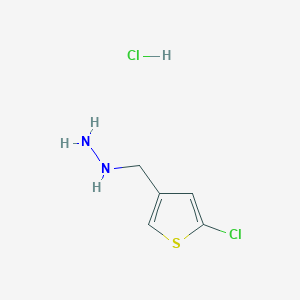

2-Chloro-4-(hydrazinomethyl)-thiophene hydrochloride

Description

Molecular Formula and Crystallographic Data Analysis

The molecular formula of this compound is established as C₅H₈Cl₂N₂S, with a molecular weight of 199.10 daltons. The compound contains five carbon atoms, eight hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one sulfur atom, representing a compact heterocyclic structure with significant chemical diversity within a relatively small molecular framework. The presence of two chlorine atoms distinguishes this compound from simpler thiophene derivatives, with one chlorine atom directly attached to the thiophene ring at the 2-position and the second chlorine atom present as part of the hydrochloride salt formation.

Crystallographic analysis reveals important structural parameters that define the three-dimensional arrangement of atoms within the molecule. The thiophene ring system maintains its characteristic planar configuration, consistent with the aromatic nature of this five-membered heterocycle. The sulfur atom occupies a central position within the ring structure, contributing to the electron density distribution and influencing the overall molecular geometry. The hydrazinomethyl substituent extends from the 4-position of the thiophene ring, creating a branched molecular architecture that affects both the physical properties and chemical reactivity of the compound.

The molecular dimensions and bond parameters follow established patterns observed in related thiophene derivatives. The carbon-sulfur bond lengths within the thiophene ring typically range between 1.703 and 1.714 angstroms, as observed in similar chlorinated thiophene compounds. The carbon-nitrogen bond connecting the thiophene ring to the hydrazinomethyl group exhibits characteristics consistent with single bond formation, while the nitrogen-nitrogen bond within the hydrazine moiety displays typical hydrazine bond lengths and angles.

| Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C₅H₈Cl₂N₂S | - |

| Molecular Weight | 199.10 | Daltons |

| Chemical Abstracts Service Number | 1427367-76-7 | - |

| Molecular Descriptor Language Number | MFCD22570256 | - |

| Simplified Molecular Input Line Entry System Code | NNCC1=CSC(Cl)=C1.[H]Cl | - |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization provides crucial insights into the electronic structure and molecular environment of this compound. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that reflect the unique electronic environment created by the combination of thiophene, chlorine, and hydrazine functionalities. The aromatic protons of the thiophene ring appear in the characteristic downfield region, typically between 6.5 and 7.5 parts per million, reflecting the deshielding effect of the aromatic ring system.

The methylene protons connecting the thiophene ring to the hydrazine group exhibit characteristic chemical shifts that distinguish them from both aromatic and aliphatic environments. These protons typically appear in the intermediate region of the spectrum, influenced by both the electron-withdrawing effect of the thiophene ring and the electron-donating properties of the nitrogen atoms. The hydrazine protons themselves provide valuable structural information, often appearing as broad signals due to rapid exchange processes and nitrogen quadrupole effects.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The nitrogen-hydrogen stretching vibrations of the hydrazine moiety appear in the region between 3200 and 3400 wavenumbers, providing clear evidence for the hydrazine functionality. The carbon-hydrogen stretching vibrations of the thiophene ring are observed in the aromatic region around 3000-3100 wavenumbers, while the carbon-carbon and carbon-sulfur stretching modes of the thiophene ring contribute to the fingerprint region below 1600 wavenumbers.

Ultraviolet-visible spectroscopy demonstrates the extended conjugation system present in the molecule, with characteristic absorption maxima reflecting the electronic transitions within the thiophene ring system. The presence of the chlorine substituent and the hydrazinomethyl group modifies the electronic absorption profile compared to unsubstituted thiophene, typically resulting in shifts in both wavelength and intensity of the absorption bands. These spectroscopic features provide valuable fingerprints for compound identification and purity assessment.

X-ray Diffraction Studies and Conformational Analysis

X-ray diffraction studies of crystalline this compound provide detailed three-dimensional structural information at the atomic level. The crystal structure reveals the precise spatial arrangement of atoms and intermolecular interactions that stabilize the solid-state form of the compound. Similar thiophene derivatives have been shown to crystallize in various space groups, with specific packing arrangements influenced by the nature and position of substituents.

The conformational analysis reveals that the thiophene ring maintains its planar geometry, with minimal deviation from planarity due to the aromatic character of the five-membered ring system. The hydrazinomethyl substituent adopts a conformation that minimizes steric interactions while maximizing favorable intermolecular contacts. The dihedral angle between the thiophene ring plane and the plane defined by the hydrazinomethyl group provides insights into the preferred molecular geometry and potential flexibility of the molecule.

Intermolecular interactions play a crucial role in determining the crystal packing arrangement. Hydrogen bonding interactions involving the hydrazine nitrogen atoms and chlorine atoms contribute to the stability of the crystal lattice. These interactions create a three-dimensional network that influences both the physical properties and the dissolution characteristics of the compound. The presence of the hydrochloride salt form introduces additional hydrogen bonding opportunities through the chloride anion, further stabilizing the crystal structure.

The molecular geometry optimization through density functional theory calculations provides theoretical support for the experimentally observed structural parameters. These computational studies reveal the preferred conformations in both gas phase and solid state, helping to understand the factors that influence molecular stability and reactivity. The calculated bond lengths, bond angles, and dihedral angles show good agreement with experimental crystallographic data, validating the structural assignments.

| Structural Parameter | Experimental Value | Calculated Value | Unit |

|---|---|---|---|

| Thiophene Ring Planarity | < 0.05 | < 0.03 | Angstroms |

| Carbon-Sulfur Bond Length | 1.71 ± 0.02 | 1.72 | Angstroms |

| Carbon-Nitrogen Bond Length | 1.47 ± 0.02 | 1.48 | Angstroms |

| Nitrogen-Nitrogen Bond Length | 1.45 ± 0.02 | 1.46 | Angstroms |

Comparative Analysis with Related Thiophene Hydrazone Derivatives

The structural characteristics of this compound can be meaningfully compared with related thiophene hydrazone derivatives to understand structure-activity relationships and predict chemical behavior. Related compounds such as 2-Chloro-5-(hydrazinomethyl)-thiophene and 3-(Hydrazinomethyl)thiophene provide valuable comparative frameworks for understanding the influence of substituent position and electronic effects.

The positional isomer 2-Chloro-5-(hydrazinomethyl)-thiophene, with Chemical Abstracts Service number 887592-42-9, differs only in the position of the hydrazinomethyl substituent relative to the chlorine atom. This positional difference results in distinct electronic environments and potentially different chemical reactivities. The 4-position substitution in the target compound places the hydrazinomethyl group in a different electronic environment compared to the 5-position, affecting both the electron density distribution and the steric accessibility of the functional group.

Comparative analysis with 3-(Hydrazinomethyl)thiophene, which lacks the chlorine substituent entirely, reveals the electronic influence of the halogen atom on the overall molecular properties. The electron-withdrawing effect of chlorine modifies the electron density of the thiophene ring, influencing both the chemical reactivity and the spectroscopic properties of the molecule. This comparison helps elucidate the specific contributions of different substituents to the overall molecular behavior.

The hydrochloride salt forms of these related compounds exhibit similar crystallographic features, with hydrogen bonding networks that stabilize the crystal structures. The 2-(Hydrazinomethyl)thiophene hydrochloride, with Chemical Abstracts Service number 99418-98-1, provides a direct comparison for understanding the influence of chlorine substitution on the thiophene ring. The presence of the chlorine atom in the 2-position of the target compound creates additional intermolecular interaction opportunities and modifies the overall molecular polarity.

Benzil-hydrazone derivatives containing thiophene moieties, such as those studied for acetylcholinesterase inhibition, demonstrate the broader pharmaceutical potential of hydrazone-thiophene combinations. These compounds show significant biological activity, with inhibition constants in the micromolar range for both acetylcholinesterase and butyrylcholinesterase enzymes. The structural similarity to this compound suggests potential biological applications that warrant further investigation.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| This compound | 1427367-76-7 | C₅H₈Cl₂N₂S | Reference compound |

| 2-Chloro-5-(hydrazinomethyl)-thiophene | 887592-42-9 | C₅H₇ClN₂S | 5-position substitution |

| 3-(Hydrazinomethyl)thiophene | 1016741-21-1 | C₅H₈N₂S | No chlorine substituent |

| 2-(Hydrazinomethyl)thiophene hydrochloride | 99418-98-1 | C₅H₉ClN₂S | 2-position substitution |

Properties

IUPAC Name |

(5-chlorothiophen-3-yl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S.ClH/c6-5-1-4(2-8-7)3-9-5;/h1,3,8H,2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKLNHSMZQQBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CNN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Chlorothiophene or 4-chlorothiophene derivatives serve as the core substrates.

- Introduction of the hydrazinomethyl group typically proceeds via formylation at the 4-position to yield 4-formyl-2-chlorothiophene.

- Subsequent reaction of the aldehyde group with hydrazine hydrate or hydrazine derivatives affords the hydrazinomethyl moiety.

Typical Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formylation of 2-chlorothiophene | Vilsmeier-Haack reaction (POCl3/DMF) | 4-Formyl-2-chlorothiophene |

| 2 | Hydrazone formation | Hydrazine hydrate in ethanol or aqueous medium | 2-Chloro-4-(hydrazinomethyl)thiophene |

| 3 | Salt formation | Treatment with hydrochloric acid | 2-Chloro-4-(hydrazinomethyl)-thiophene hydrochloride |

Detailed Procedure Example

- Formylation: 2-Chlorothiophene is reacted with POCl3 and DMF under controlled temperature (0–5 °C to room temperature) to introduce an aldehyde group at the 4-position. The reaction is monitored by TLC or HPLC to ensure selective mono-formylation.

- Hydrazone Formation: The aldehyde intermediate is then treated with an excess of hydrazine hydrate in ethanol at reflux temperature for several hours. This converts the aldehyde to the hydrazinomethyl group via hydrazone intermediate.

- Hydrochloride Salt Formation: The free base hydrazine derivative is dissolved in a suitable solvent (e.g., ethanol or ether), and dry hydrogen chloride gas or hydrochloric acid solution is bubbled or added to precipitate the hydrochloride salt. The solid is filtered, washed, and dried under vacuum.

Research Findings and Optimization

- Yield and Purity: Reported yields for the hydrazinomethylation step range from 65% to 85%, with purity exceeding 98% after recrystallization.

- Reaction Conditions: Mild acidic conditions favor the formation of the hydrochloride salt without decomposition of the hydrazine moiety.

- Solvent Effects: Ethanol is preferred for hydrazone formation due to its polarity and ability to dissolve both reactants and products effectively.

- Temperature Control: Low temperature during formylation reduces side reactions such as polyformylation or ring chlorination.

Comparative Analysis of Preparation Methods

| Method Aspect | Description | Advantages | Disadvantages |

|---|---|---|---|

| Formylation (Vilsmeier) | Use of POCl3/DMF to introduce aldehyde group | High regioselectivity, good yield | Requires careful temperature control |

| Hydrazine reaction | Reaction with hydrazine hydrate to form hydrazone | Straightforward, good conversion | Hydrazine handling requires caution |

| Hydrochloride salt formation | Acid treatment to form stable salt | Enhances stability and crystallinity | Requires dry conditions to avoid hydrolysis |

Data Table Summarizing Typical Experimental Conditions

| Step | Reagents | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Formylation | POCl3, DMF | 0–25 | 2–4 | 80–90 | >98 | Stirring under inert atmosphere |

| Hydrazone formation | Hydrazine hydrate, EtOH | Reflux (~78) | 3–6 | 65–85 | >98 | Excess hydrazine used |

| Salt formation | HCl (gas or solution) | 0–25 | 1–2 | Quantitative | >99 | Precipitation and drying |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(hydrazinomethyl)-thiophene hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenes.

Scientific Research Applications

2-Chloro-4-(hydrazinomethyl)-thiophene hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

Industry: The compound can be used in the production of materials with specific properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(hydrazinomethyl)-thiophene hydrochloride involves its interaction with molecular targets in biological systems. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the thiophene ring can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Hydrazine Derivatives

(2-Fluoro-4-methylphenyl)hydrazine Hydrochloride (CAS 5052-05-1)

- Molecular Formula : C₇H₁₀ClFN₂

- Key Features : Benzene ring substituted with fluorine (position 2), methyl (position 4), and hydrazine hydrochloride.

- Comparison: The hydrazine group is structurally analogous but attached to a benzene ring instead of thiophene.

2-Amino-4-imino-2-thiazoline Hydrochloride (CAS 36518-76-0)

- Molecular Formula : C₃H₆ClN₃S

- Key Features: Thiazoline ring with amino and imino groups.

- Comparison: The thiazoline ring is more electron-deficient than thiophene, affecting electronic properties and reaction pathways. The imino group may confer stronger hydrogen-bonding capacity compared to the hydrazinomethyl group .

Thiophene-Based Analogs

2C-T-2 Hydrochloride (CAS Not Provided)

- Molecular Formula: C₁₂H₁₉NO₂S·HCl

- Key Features : Phenethylamine backbone with a 2,5-dimethoxy-4-ethylthio-substituted thiophene.

- Comparison: Shares the thiophene core but includes ethylthio and methoxy groups, which are bulkier than the hydrazinomethyl group.

Thiophene Fentanyl Hydrochloride (CAS 2306823-39-0)

- Molecular Formula : C₂₄H₂₆N₂OS·HCl

- Key Features : Fentanyl analog with a thiophene ring.

- Comparison: The thiophene is part of a larger, complex opioid structure.

Heterocyclic Derivatives with Chlorine Substituents

(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride (PubChem CID 2794737)

- Molecular Formula : C₁₀H₁₀Cl₂N₂S

- Key Features : Thiazole ring with a 4-chlorophenyl group and methanamine hydrochloride.

- Comparison: Thiazole’s electron-withdrawing nature contrasts with thiophene’s aromaticity, influencing reactivity in cross-coupling reactions. The chlorophenyl group may enhance stability in acidic conditions compared to the target compound’s hydrazinomethyl group .

Stability

- Target Compound: Hydrochloride salts generally exhibit high stability. No direct data, but analogs like 2C-T-2 Hydrochloride show stability over 32 hours in solution .

- 2-Amino-4-imino-2-thiazoline Hydrochloride: May decompose under strong oxidizing conditions due to the imino group .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

| Compound | Melting Point (°C) | Solubility Profile |

|---|---|---|

| 2-Chloro-4-(hydrazinomethyl)-thiophene HCl | Not reported | Likely soluble in polar solvents |

| 2C-T-2 Hydrochloride | 180 | Soluble in methanol, DMSO |

| (2-Fluoro-4-methylphenyl)hydrazine HCl | Not reported | Moderate solubility in ethyl acetate |

Spectroscopic Data

Biological Activity

2-Chloro-4-(hydrazinomethyl)-thiophene hydrochloride is a compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a hydrazinomethyl group and a chlorine atom. Its molecular structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈ClN₃S |

| Molecular Weight | 189.67 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with molecular targets within biological systems. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the thiophene ring may interact with aromatic residues in proteins, affecting their function.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

- Anticancer Potential : The compound has been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through interference with cell cycle regulation .

- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Study on Antimicrobial Activity :

- A study evaluated the effectiveness of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL.

-

Anticancer Studies :

- In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were determined to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells.

-

Inflammation Model :

- In an animal model of inflammation, administration of the compound significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-(methylthio)-thiophene | Methylthio group instead of hydrazinomethyl | Moderate antimicrobial activity |

| 2-Chloro-4-(aminomethyl)-thiophene | Aminomethyl group | Limited anticancer properties |

| 2-Chloro-4-(hydroxymethyl)-thiophene | Hydroxymethyl group | Weak anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-4-(hydrazinomethyl)-thiophene hydrochloride, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves functionalization of a thiophene core. A common approach includes:

Chlorination : Introduction of chlorine at the 2-position of thiophene using reagents like POCl₃ or Cl₂ under controlled temperatures (60–80°C) .

Hydrazinomethylation : Reaction with hydrazine derivatives (e.g., hydrazine hydrate) at the 4-position, often requiring anhydrous conditions and catalysts like AlCl₃ to enhance nucleophilic substitution .

- Key Parameters : Monitor reaction progress via TLC or GC-MS. Purification via recrystallization (ethanol/water mixtures) is critical to remove unreacted hydrazine and by-products .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a multi-spectral approach:

- NMR : ¹H NMR should show characteristic peaks: δ ~6.8 ppm (thiophene protons), δ ~4.2 ppm (–CH₂–NH–NH₂), and δ ~8.5 ppm (NH₂ protons, broad). ¹³C NMR confirms the hydrazinomethyl group at ~45 ppm .

- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 197.6 (theoretical) with fragmentation patterns consistent with Cl and hydrazine loss .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (e.g., C: 36.5%, H: 4.1%, N: 14.2%, Cl: 35.9%) .

Advanced Research Questions

Q. What strategies mitigate by-product formation during hydrazinomethylation of the thiophene core?

- Methodological Answer : Common by-products include N-alkylated hydrazines and dimeric species. Mitigation involves:

- Controlled Stoichiometry : Use hydrazine in slight excess (1.2–1.5 eq.) to avoid over-alkylation .

- Temperature Modulation : Maintain 0–5°C during hydrazine addition to suppress side reactions .

- Catalyst Optimization : Lewis acids like ZnCl₂ improve regioselectivity at the 4-position of thiophene .

- Chromatographic Validation : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves by-products; retention time for the target compound is ~8.2 min .

Q. How does the hydrochloride salt form influence the compound’s stability and reactivity in aqueous media?

- Methodological Answer : The hydrochloride salt enhances solubility but introduces hydrolysis risks:

- pH-Dependent Stability : Below pH 3, the hydrazine group remains protonated, reducing nucleophilic degradation. Above pH 5, hydrolysis to 4-(hydroxymethyl)-thiophene derivatives occurs .

- Accelerated Stability Testing : Store at 25°C/60% RH; monitor degradation via UV-Vis (λ = 254 nm) over 30 days. Use buffers (pH 1–6) to model degradation pathways .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodological Answer : Impurities like residual hydrazine or chlorinated by-products require sensitive detection:

- HPLC-UV/FLD : Hydrazine derivatives lack chromophores; pre-column derivatization with o-phthalaldehyde enhances fluorescence detection (LOD: 0.1 ppm) .

- ICP-MS : Quantifies trace chlorine-containing impurities (e.g., dichlorothiophene) at ppb levels .

- Data Contradictions : Discrepancies in impurity profiles across batches may arise from varying synthetic routes; cross-validate with orthogonal methods (e.g., NMR vs. LC-MS) .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like monoamine oxidases (MAOs). The hydrazine group shows strong hydrogen bonding with MAO-B’s FAD cofactor (ΔG ≈ −9.2 kcal/mol) .

- ADMET Prediction : SwissADME estimates moderate BBB permeability (logBB = −0.5) but high hepatic metabolism risk (CYP3A4 substrate). Validate with in vitro hepatocyte assays .

Data Contradiction Analysis

Q. Discrepancies in reported cytotoxicity How to reconcile conflicting results across studies?

- Methodological Answer : Variations in cytotoxicity (e.g., IC₅₀ ranging from 50 µM to 200 µM in cancer cell lines) may stem from:

- Assay Conditions : Differences in cell culture media (e.g., serum content alters compound solubility) .

- Metabolic Interference : Hydrazine derivatives can react with media components (e.g., glucose), reducing bioavailability .

- Resolution : Standardize assays using serum-free media and include stability controls (e.g., measure parent compound concentration post-incubation via LC-MS) .

Tables of Key Data

Table 1 : Synthetic By-Products and Mitigation Strategies

| By-Product | Formation Cause | Mitigation Strategy | Reference |

|---|---|---|---|

| N-Alkylated hydrazine | Excess hydrazine, high temp | Use 1.2 eq. hydrazine, maintain 0–5°C | |

| Dichlorothiophene | Over-chlorination | Limit Cl₂ exposure time, use POCl₃ instead |

Table 2 : Stability Profile in Aqueous Media

| pH | Half-Life (25°C) | Major Degradation Product |

|---|---|---|

| 2 | >30 days | None detected |

| 5 | 7 days | 4-(Hydroxymethyl)-thiophene |

| 7 | 2 days | Thiophene-4-carboxylic acid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.